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  • Product: 5-Bromo-4-phenylthiazole-2-carbaldehyde
  • CAS: 1782629-47-3

Core Science & Biosynthesis

Foundational

5-Bromo-4-phenylthiazole-2-carbaldehyde CAS number and molecular weight

Technical Whitepaper: 5-Bromo-4-phenylthiazole-2-carbaldehyde Strategic Scaffold for Medicinal Chemistry & Drug Discovery Executive Summary 5-Bromo-4-phenylthiazole-2-carbaldehyde (CAS 1782629-47-3) is a high-value heter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Bromo-4-phenylthiazole-2-carbaldehyde Strategic Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

5-Bromo-4-phenylthiazole-2-carbaldehyde (CAS 1782629-47-3) is a high-value heterocyclic building block characterized by a trisubstituted thiazole core. Its structural utility lies in its orthogonal reactivity: the electrophilic aldehyde at the C2 position and the halogen handle (bromine) at the C5 position allow for sequential, regioselective functionalization. This compound serves as a critical intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and fluorescent probes, acting as a bioisostere for electron-deficient aromatic rings.

Chemical Identity & Physical Properties

PropertyData
Chemical Name 5-Bromo-4-phenylthiazole-2-carbaldehyde
CAS Number 1782629-47-3
Molecular Formula C₁₀H₆BrNOS
Molecular Weight 268.13 g/mol
Exact Mass 266.9353
Physical State Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
Melting Point 98–102 °C (Typical for analogous bromothiazoles)
SMILES O=CC1=NC(C2=CC=CC=C2)=C(Br)S1

Synthetic Pathways

The synthesis of 5-Bromo-4-phenylthiazole-2-carbaldehyde typically employs a modular Hantzsch thiazole synthesis followed by regioselective functionalization. Two primary industrial routes are established: the Oxidation Route (via 2-methylthiazole) and the Ester Reduction Route .

Pathway Logic (Graphviz)

SynthesisPathways Figure 1: Convergent Synthetic Routes to 5-Bromo-4-phenylthiazole-2-carbaldehyde Start 2-Bromoacetophenone Inter1 2-Methyl-4-phenylthiazole Start->Inter1 Hantzsch Synthesis (EtOH, Reflux) Inter2 Ethyl 4-phenylthiazole-2-carboxylate Start->Inter2 Hantzsch Synthesis (EtOH, Reflux) Thioamide Thioacetamide Thioamide->Inter1 EthylThio Ethyl Thiooxamate EthylThio->Inter2 Brom1 5-Bromo-2-methyl-4-phenylthiazole Inter1->Brom1 Bromination (NBS, ACN) Brom2 Ethyl 5-bromo-4-phenylthiazole-2-carboxylate Inter2->Brom2 Bromination (Br2 or NBS) Product 5-Bromo-4-phenylthiazole-2-carbaldehyde Brom1->Product SeO2 Oxidation (Dioxane, Reflux) Alcohol 5-Bromo-4-phenylthiazole-2-yl-methanol Brom2->Alcohol Reduction (NaBH4/LiAlH4) Alcohol->Product Oxidation (MnO2 or Swern)

Detailed Experimental Protocol (Recommended: Oxidation Route)

Step 1: Synthesis of 2-Methyl-4-phenylthiazole

  • Reagents: 2-Bromoacetophenone (1.0 eq), Thioacetamide (1.1 eq), Ethanol.

  • Procedure: Dissolve 2-bromoacetophenone in absolute ethanol. Add thioacetamide.[1] Reflux the mixture for 2–4 hours. Monitor by TLC.[2][3] Upon completion, concentrate the solvent and neutralize with saturated NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.[4]

  • Mechanism: Nucleophilic attack of sulfur on the alpha-carbon followed by cyclodehydration.

Step 2: Regioselective Bromination (C5 Functionalization)

  • Reagents: 2-Methyl-4-phenylthiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Procedure: Dissolve the thiazole in ACN at 0°C. Add NBS portion-wise to prevent over-bromination. Stir at room temperature for 1–2 hours. The C5 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution.

  • Validation: ¹H NMR will show the disappearance of the C5 proton signal (typically a singlet around 7.3–7.5 ppm).

Step 3: Riley Oxidation to Aldehyde

  • Reagents: 5-Bromo-2-methyl-4-phenylthiazole, Selenium Dioxide (SeO₂), 1,4-Dioxane/Water (20:1).

  • Procedure: Reflux the brominated intermediate with SeO₂ (1.5 eq) for 4–8 hours. Filter through Celite to remove red selenium byproducts. Concentrate and purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Yield: Typically 60–75% over three steps.

Reactivity Profile & Functionalization

This scaffold offers "orthogonal reactivity," meaning the two functional groups (aldehyde and bromide) can be reacted independently without interfering with one another.

Reactivity Logic (Graphviz)

Reactivity Figure 2: Orthogonal Functionalization of the Thiazole Scaffold Core 5-Bromo-4-phenylthiazole- 2-carbaldehyde Sub1 Reductive Amination (Sec. Amines, NaBH(OAc)3) Core->Sub1 C2 Electrophile Sub2 Wittig Olefination (Phosphonium Ylides) Core->Sub2 C2 Electrophile Sub3 Imine/Oxime Formation (Amines/Hydroxylamine) Core->Sub3 C2 Electrophile Sub4 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Core->Sub4 C5 Cross-Coupling Sub5 Buchwald-Hartwig Amination (Amines, Pd Catalyst) Core->Sub5 C5 Cross-Coupling Sub6 Stille Coupling (Organostannanes) Core->Sub6 C5 Cross-Coupling

Key Reaction Classes:
  • Suzuki-Miyaura Coupling (C5): The C5-Br bond is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient nature of the thiazole ring. This allows for the introduction of biaryl systems common in kinase inhibitors.

  • Reductive Amination (C2): The aldehyde is a versatile handle for introducing solubilizing amine groups (e.g., morpholine, piperazine) essential for improving ADME properties in drug candidates.

Medicinal Chemistry Applications

  • Kinase Inhibition: The 2-amino-4-phenylthiazole scaffold is a privileged structure in kinase inhibitors (e.g., Dasatinib analogues). The aldehyde derivative allows for the extension of the scaffold into the solvent-exposed region of the ATP-binding pocket.

  • Anti-inflammatory Agents: Phenylthiazole derivatives inhibit COX-2 and 5-LOX enzymes. The aldehyde group allows for the attachment of pharmacophores that improve selectivity.

  • Fluorescent Probes: Thiazoles are often used in push-pull fluorophores. The aldehyde can be converted to a dicyanovinyl group (Knoevenagel condensation) to create solvatochromic dyes for biological imaging.

Handling & Safety (SDS Summary)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

  • Benchchem. 5-Bromo-4-phenylthiazole-2-carbaldehyde Product Data. Retrieved from

  • ChemicalBook. Synthesis and Properties of Thiazole Derivatives. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Thiazole-2-carbaldehyde Derivatives Data. Retrieved from

  • MDPI. Regioselective Synthesis of Thiazole Derivatives. Molbank 2021. Retrieved from

  • Journal of Chemical Research.

Sources

Exploratory

Solubility of 5-Bromo-4-phenylthiazole-2-carbaldehyde in DMSO and methanol

An In-depth Technical Guide to the Solubility of 5-Bromo-4-phenylthiazole-2-carbaldehyde in DMSO and Methanol Abstract This technical guide provides a comprehensive analysis of the solubility of 5-Bromo-4-phenylthiazole-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-Bromo-4-phenylthiazole-2-carbaldehyde in DMSO and Methanol

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Bromo-4-phenylthiazole-2-carbaldehyde (CAS No. 1782629-47-3), a key heterocyclic building block in synthetic and medicinal chemistry.[1] As Senior Application Scientists, we recognize that a thorough understanding of a compound's solubility profile is a prerequisite for its effective application, from reaction optimization to its use in drug discovery screenings. This document moves beyond simple solubility values, delving into the core thermodynamic principles governing dissolution in two common laboratory solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent. We present detailed, field-proven protocols for determining both thermodynamic (equilibrium) and kinetic solubility, explaining the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable solubility data to advance their work.

Introduction: The Strategic Importance of 5-Bromo-4-phenylthiazole-2-carbaldehyde

5-Bromo-4-phenylthiazole-2-carbaldehyde is a strategically functionalized heterocyclic compound. Its structure, featuring a thiazole core, a phenyl substituent, a reactive carbaldehyde group, and a versatile bromine atom, makes it a valuable intermediate for synthesizing more complex molecules with potential applications in agrochemicals and materials science.[1] The aldehyde group is a gateway for transformations like condensations and reductive aminations, while the bromine atom is primed for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1]

The utility of this compound in any application is fundamentally governed by its ability to form a homogeneous solution. Inefficient dissolution can lead to poor reaction kinetics, inaccurate concentration measurements in biological assays, and misleading structure-activity relationship (SAR) data. Therefore, a quantitative understanding of its solubility in relevant solvents like DMSO and methanol is not merely a physical-chemical parameter but a critical cornerstone for successful research and development.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution equals the rate of precipitation.[2] The extent of solubility is dictated by the free energy change of the dissolution process, which is influenced by intermolecular forces between solute-solute, solvent-solvent, and solute-solvent particles.[2][3] The adage "like dissolves like" serves as a useful first approximation, suggesting that substances with similar polarities are more likely to be miscible.[4]

Molecular Structure Analysis
  • 5-Bromo-4-phenylthiazole-2-carbaldehyde (Solute):

    • Polar Moieties: The molecule contains a polar thiazole ring (with nitrogen and sulfur heteroatoms) and a highly polar aldehyde group (-CHO). These groups can participate in dipole-dipole interactions.

    • Nonpolar Moieties: The phenyl ring is a significant nonpolar feature, favoring interactions with nonpolar solvents through van der Waals forces.

    • Overall Character: The compound possesses a mixed polarity. Its solubility will depend on a solvent's ability to effectively interact with both its polar and nonpolar regions.

  • Dimethyl Sulfoxide (DMSO) (Solvent):

    • Type: Polar aprotic solvent.[5][6]

    • Interactions: DMSO has a very strong dipole moment centered on the S=O bond. It is an excellent hydrogen bond acceptor but cannot donate hydrogen bonds. It is a powerful solvent capable of dissolving a wide range of both polar and nonpolar compounds.[6][7]

  • Methanol (Solvent):

    • Type: Polar protic solvent.[8][9]

    • Interactions: Methanol's hydroxyl (-OH) group allows it to act as both a hydrogen bond donor and acceptor.[10] It is highly polar and effective at solvating other polar molecules.[8]

Predictive Solute-Solvent Interactions
  • In DMSO: The strong dipole of DMSO will interact favorably with the polar aldehyde and thiazole portions of the solute. Its ability to dissolve nonpolar compounds suggests it can also accommodate the phenyl ring. We predict significant solubility in DMSO.

  • In Methanol: Methanol can form strong hydrogen bonds with the oxygen of the aldehyde group and interact via dipole-dipole forces with the thiazole ring. However, the energetic cost of disrupting methanol's own extensive hydrogen-bonding network to accommodate the nonpolar phenyl ring may limit solubility compared to DMSO.

cluster_solute 5-Bromo-4-phenylthiazole-2-carbaldehyde cluster_solvents Solvents Solute C₁₀H₆BrNOS Phenyl Phenyl Group (Nonpolar) Solute->Phenyl Thiazole Thiazole Ring (Polar) Solute->Thiazole Aldehyde Aldehyde Group (Polar, H-bond Acceptor) Solute->Aldehyde DMSO DMSO (Polar Aprotic, H-bond Acceptor) Phenyl->DMSO van der Waals Methanol Methanol (Polar Protic, H-bond Donor/Acceptor) Phenyl->Methanol van der Waals (Less Favorable) Thiazole->DMSO Dipole-Dipole Thiazole->Methanol Dipole-Dipole Aldehyde->DMSO Strong Dipole-Dipole H-bond Acceptance Aldehyde->Methanol Hydrogen Bonding

Caption: Predicted solute-solvent interactions.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery and high-throughput screening, solubility is often assessed under non-equilibrium conditions, leading to the concept of kinetic solubility. It is imperative for scientists to understand the difference.[11][12][13]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of a compound. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium.[11] This value is independent of the experimental method, provided sufficient time is allowed for equilibrium to be reached.

  • Kinetic Solubility: This is the concentration at which a compound precipitates out of a solution when the solution is prepared by adding a concentrated stock (typically in DMSO) to an aqueous buffer.[14][15] The resulting value can be higher than the thermodynamic solubility due to the formation of a temporary, supersaturated state.[12] Kinetic solubility is highly dependent on the protocol (e.g., DMSO percentage, incubation time, temperature) but is often used in early discovery for its high throughput.[14][15]

Sources

Foundational

Thermodynamic Stability Profile: 5-Bromo-4-phenylthiazole-2-carbaldehyde

Executive Summary & Thermodynamic Baseline 5-Bromo-4-phenylthiazole-2-carbaldehyde (CAS: 1782629-47-3) represents a highly functionalized heterocyclic scaffold. Its stability profile is governed by the interplay between...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Thermodynamic Baseline

5-Bromo-4-phenylthiazole-2-carbaldehyde (CAS: 1782629-47-3) represents a highly functionalized heterocyclic scaffold. Its stability profile is governed by the interplay between the electron-deficient thiazole core, the steric and conjugative effects of the 4-phenyl group, and the reactive 2-formyl (aldehyde) handle.

From a thermodynamic perspective, this molecule exists in a metastable state . While the aromatic thiazole core provides significant resonance stabilization energy, the C-2 aldehyde group introduces a high-energy oxidation vector. The compound is thermodynamically driven toward its corresponding carboxylic acid derivative ($ \Delta G_{rxn} < 0 $ in the presence of $ O_2 $).

Physicochemical Stability Matrix
ParameterPrediction/ObservationStructural Driver
Physical State Crystalline Solid

stacking (Phenyl/Thiazole) + Dipole interactions (Aldehyde/Br)
Melting Point Est. 95–115 °CLattice energy increased by halogen bonding (Br)
Solubility (LogP) High Lipophilicity (~3.2)Hydrophobic Phenyl + Bromo substituents override polar aldehyde
Oxidation Potential High (Susceptible)C-H bond of aldehyde (Homolytic Bond Dissociation Energy ~80-85 kcal/mol)
Photostability Low to ModerateC-Br bond susceptible to UV-induced homolysis

Structural Analysis & Degradation Pathways[1]

To understand the stability, we must deconstruct the molecule into its reactive pharmacophores. The degradation is not random; it follows specific mechanistic pathways dictated by electronic distribution.

The Critical Weak Points
  • The C-2 Formyl Group (Primary Failure Mode): The aldehyde carbon is highly electrophilic. In the presence of atmospheric oxygen, it undergoes radical chain autoxidation to form 5-bromo-4-phenylthiazole-2-carboxylic acid. This is the thermodynamic sink of the molecule.

  • The C-5 Bromine (Secondary Failure Mode): While electronically stabilized by the thiazole nitrogen, the C-Br bond is a chromophore. Exposure to UV light (<300 nm) can induce homolytic fission, leading to debrominated impurities (4-phenylthiazole-2-carbaldehyde).

  • The Thiazole Ring: Generally robust against acid/base hydrolysis, but susceptible to nucleophilic attack at C-2 if the aldehyde is derivatized.

Degradation Pathway Visualization

The following diagram maps the kinetic and thermodynamic degradation routes.

DegradationPathways Molecule 5-Bromo-4-phenylthiazole- 2-carbaldehyde Acid Degradant A: Carboxylic Acid (Oxidation) Molecule->Acid [O], Radical Initiator Debromo Degradant B: Des-bromo Analog (Photolysis) Molecule->Debromo hν (UV Light) Hemiacetal Degradant C: Hemiacetal/Acetal (Solvolysis) Molecule->Hemiacetal ROH, H+

Figure 1: Primary degradation pathways. Oxidation to carboxylic acid is the dominant thermodynamic outcome.

Experimental Protocols: Stability Validation

As a researcher, you cannot rely on theoretical stability. You must establish a Self-Validating System to quantify degradation rates. The following protocols are adapted from ICH Q1A(R2) guidelines specifically for thiazole aldehydes.

Forced Degradation (Stress Testing) Workflow

Objective: Determine intrinsic stability and identify degradation products.

Reagents Required:

  • 0.1 N HCl

  • 0.1 N NaOH

  • 3% $ H_2O_2 $

  • Acetonitrile (HPLC Grade)

Protocol Steps:

  • Preparation: Dissolve 10 mg of the compound in 10 mL Acetonitrile (Stock Solution: 1 mg/mL).

  • Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Reflux at 60°C for 4 hours.

  • Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Stir at RT for 2 hours. Note: Thiazole aldehydes are base-sensitive; expect rapid Cannizzaro-type disproportionation or condensation.

  • Oxidative Stress: Mix 1 mL Stock + 1 mL 3% $ H_2O_2 $. Store in dark at RT for 24 hours.

  • Photolytic Stress: Expose solid sample to 1.2 million lux hours (ICH Q1B condition).

  • Analysis: Neutralize samples and analyze via HPLC-UV/MS (Gradient: 5-95% ACN in Water + 0.1% Formic Acid).

Automated Stability Logic Diagram

StabilityWorkflow Start Sample Preparation (1 mg/mL in ACN) Split Aliquot Separation Start->Split Acid Acid Hydrolysis (0.1N HCl, 60°C) Split->Acid Base Base Hydrolysis (0.1N NaOH, RT) Split->Base Ox Oxidation (3% H2O2) Split->Ox Photo Photolysis (UV/Vis) Split->Photo Analysis HPLC-MS Analysis (Identify M+16, M-Br) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Decision Data Evaluation Analysis->Decision

Figure 2: Forced degradation workflow for impurity profiling.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage logic is mandatory to maintain purity >98%.

  • Atmosphere: Store under Argon or Nitrogen . The aldehyde is an oxygen scavenger.

  • Temperature: -20°C is recommended for long-term storage. While the solid is likely stable at 4°C, lower temperatures kinetically inhibit the autoxidation radical chain.

  • Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps. Prevent UV exposure to protect the C-Br bond.

  • Solution State: Do not store in protic solvents (Methanol/Ethanol) for extended periods. The aldehyde will slowly equilibrate to the hemiacetal. Use Anhydrous DMSO or DCM for stock solutions and use immediately.

References

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid. Molbank.[1] Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016).[2] Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved February 15, 2026, from [Link]

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Exploratory

5-Bromo-4-phenylthiazole-2-carbaldehyde: A Comprehensive Technical Guide for Advanced Research

Introduction: Strategic Importance of a Versatile Heterocyclic Building Block In the landscape of modern medicinal and materials chemistry, heterocyclic compounds form the bedrock of innovation. Among these, thiazole der...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal and materials chemistry, heterocyclic compounds form the bedrock of innovation. Among these, thiazole derivatives have garnered significant attention due to their diverse biological activities and utility as versatile synthetic intermediates.[1] 5-Bromo-4-phenylthiazole-2-carbaldehyde (CAS No. 1782629-47-3) emerges as a molecule of strategic importance, not for its direct applications, but as a highly functionalized scaffold for the synthesis of more complex molecular architectures.[2] This guide provides an in-depth exploration of its physicochemical properties, a robust synthetic methodology, and essential characterization techniques, tailored for researchers and professionals in drug development and materials science.

The unique arrangement of a phenyl group at the 4-position, a bromine atom at the 5-position, and a reactive carbaldehyde at the 2-position makes this compound a trifecta of synthetic handles, allowing for sequential and diverse chemical modifications.

Physicochemical and Structural Characteristics

While 5-Bromo-4-phenylthiazole-2-carbaldehyde is not an extensively studied compound in publicly available literature, its fundamental properties can be collated from chemical supplier databases and predictive modeling.

Physical Description: The compound is consistently described as a solid at ambient temperature.

PropertyValueSource
CAS Number 1782629-47-3[2]
Molecular Formula C₁₀H₆BrNOS[2]
Molecular Weight 268.13 g/mol [2]
Melting Point Not experimentally reported.
Boiling Point (Predicted) 397.5 ± 34.0 °C[2]
Density (Predicted) 1.622 ± 0.06 g/cm³[2]

Structural Elucidation:

The structure of 5-Bromo-4-phenylthiazole-2-carbaldehyde is characterized by three key functional regions:

  • The 4-Phenyl Group: This bulky aromatic substituent influences the molecule's conformation and can engage in π-stacking interactions, a feature often exploited in the design of biologically active molecules.

  • The 5-Bromo Substituent: The bromine atom serves as a versatile synthetic handle, amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse functionalities at this position.

  • The 2-Carbaldehyde Group: The aldehyde functionality is a reactive electrophilic site, readily participating in nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), reductive aminations, and oxidation to the corresponding carboxylic acid.[2]

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 5-Bromo-4-phenylthiazole-2-carbaldehyde can be logically approached through a multi-step sequence, beginning with the construction of the core 4-phenylthiazole ring system, followed by sequential functionalization. The following protocol is a generalized procedure based on well-established synthetic transformations for this class of compounds.

Synthetic Workflow Diagram

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Vilsmeier-Haack Formylation A 2-Bromoacetophenone C 4-Phenylthiazole A->C Reflux B Thioformamide B->C E 5-Bromo-4-phenylthiazole C->E Inert Solvent (e.g., CCl4) D N-Bromosuccinimide (NBS) D->E G 5-Bromo-4-phenylthiazole-2-carbaldehyde E->G 0°C to rt F POCl3, DMF F->G

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Synthesis of Bioactive Heterocycles from 5-Bromo-4-phenylthiazole-2-carbaldehyde

Executive Summary & Strategic Importance The 5-Bromo-4-phenylthiazole-2-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry. Its utility stems from a unique tripartite functionality: C2-Formy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5-Bromo-4-phenylthiazole-2-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry. Its utility stems from a unique tripartite functionality:

  • C2-Formyl Group: A highly reactive electrophile ideal for condensation reactions (Schiff bases, chalcones).

  • C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing expansion into biaryl systems.

  • C4-Phenyl Ring: Provides essential lipophilicity and

    
    -
    
    
    
    stacking interactions within biological binding pockets.

This guide details the synthesis of this core scaffold and its subsequent transformation into high-value bioactive heterocycles targeting antimicrobial and anticancer pathways.[1]

Preparation of the Core Scaffold

Note: While many researchers purchase this intermediate, in-house synthesis ensures high purity and allows for analog generation.

Retrosynthetic Logic

The most robust route utilizes the Hantzsch Thiazole Synthesis to form the ring, followed by regioselective bromination and SeO₂ oxidation.

Pathway: Phenacyl Bromide + Thioacetamide


 2-Methyl-4-phenylthiazole 

5-Bromo-2-methyl-4-phenylthiazole

Target Aldehyde .
Protocol A: Synthesis of 5-Bromo-4-phenylthiazole-2-carbaldehyde
Step 1: Hantzsch Cyclization
  • Reagents: Phenacyl bromide (10 mmol), Thioacetamide (10 mmol), Ethanol (20 mL).

  • Procedure: Reflux the mixture for 2–4 hours. The solution will turn yellow.

  • Workup: Cool to room temperature. Neutralize with NaHCO₃. Filter the precipitate (2-methyl-4-phenylthiazole).

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon of phenacyl bromide, followed by dehydration.
    
Step 2: Regioselective Bromination (C5)
  • Rationale: The C5 position is the most nucleophilic site on the thiazole ring. The C4-phenyl group provides steric bulk but does not prevent C5 substitution.

  • Reagents: 2-Methyl-4-phenylthiazole (5 mmol), N-Bromosuccinimide (NBS) (5.5 mmol), AIBN (catalytic), CCl₄ or Acetonitrile.

  • Procedure: Reflux for 3 hours.

  • Purification: Recrystallize from ethanol.

Step 3: Selenium Dioxide Oxidation (Methyl

Aldehyde)
  • Reagents: 5-Bromo-2-methyl-4-phenylthiazole (2 mmol), SeO₂ (2.2 mmol), Dioxane/Water (4:1).

  • Procedure: Reflux for 4 hours.

  • Critical Control Point: Do not overheat; over-oxidation to the carboxylic acid can occur. Monitor via TLC (Hexane:EtOAc 7:3).

  • Yield: Expect 65–75% of 5-Bromo-4-phenylthiazole-2-carbaldehyde .

Application Protocols: Derivatization

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core aldehyde.

ThiazoleSynthesis Start 5-Bromo-4-phenylthiazole- 2-carbaldehyde RouteA Route A: Schiff Base Formation Start->RouteA + Ar-NH2 (Acid Cat.) RouteB Route B: Suzuki Coupling Start->RouteB + Ar-B(OH)2 (Pd Cat.) RouteC Route C: Chalcone Synthesis Start->RouteC + Ar-COCH3 (Base Cat.) ProdA Thiazolyl-Imines (Antimicrobial) RouteA->ProdA ProdB 5-Biaryl-Thiazoles (Anticancer) RouteB->ProdB ProdC Thiazolyl-Pyrazolines (Anti-inflammatory) RouteC->ProdC

Caption: Divergent synthetic pathways from the 5-bromo-4-phenylthiazole-2-carbaldehyde scaffold targeting distinct biological activities.

Protocol B: Synthesis of Antimicrobial Schiff Bases (Imines)

Targeting MDR Staphylococcus aureus and E. coli.

Mechanism: Acid-catalyzed nucleophilic addition of an amine to the carbonyl carbon, followed by dehydration.[2]

  • Reagents:

    • 5-Bromo-4-phenylthiazole-2-carbaldehyde (1.0 eq)

    • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)

    • Ethanol (Absolute)[3]

    • Glacial Acetic Acid (2–3 drops)

  • Procedure:

    • Dissolve the aldehyde in ethanol (10 mL/mmol).

    • Add the amine and acetic acid catalyst.[4][5][6]

    • Reflux for 3–5 hours.[6]

    • Validation: Monitor the disappearance of the aldehyde peak (approx. 10.0 ppm) via ¹H-NMR or TLC.

  • Workup:

    • Cool the mixture. The Schiff base typically precipitates as a solid.

    • Filter and wash with cold ethanol.

  • Expected Data:

    • IR: Appearance of C=N stretch at 1610–1630 cm⁻¹.

    • ¹H-NMR: Azomethine proton (-CH=N-) singlet at

      
       8.3–8.8 ppm.
      
Protocol C: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)

Targeting Kinase Inhibitors (Anticancer).

Mechanism: Pd(0) oxidative addition into the C-Br bond, transmetallation with boronic acid, and reductive elimination.

  • Reagents:

    • 5-Bromo-4-phenylthiazole-2-carbaldehyde (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2.0 eq)

    • Solvent: Toluene:Ethanol:Water (4:1:1)

  • Procedure:

    • Degas solvents with N₂ for 15 minutes (Critical for Pd catalyst longevity).

    • Combine reactants under inert atmosphere.

    • Reflux at 90°C for 8–12 hours.

  • Workup:

    • Extract with Ethyl Acetate. Wash with brine.

    • Purify via Column Chromatography (Silica Gel, Hexane:EtOAc).[4]

  • Note: This reaction preserves the aldehyde at C2, allowing for sequential functionalization (Suzuki first, then Schiff base).

Bioactivity & Structure-Activity Relationship (SAR)

The following table summarizes the biological potential of derivatives synthesized from this scaffold, based on recent literature meta-analysis.

Derivative ClassSubstituent (R)Target Organism/Cell LineActivity Metric (Approx.)
Schiff Base 4-Cl-PhenylM. tuberculosis (H37Rv)MIC: 6.25 µg/mL
Schiff Base 4-NO₂-PhenylS. aureusMIC: 12.5 µg/mL
Chalcone 4-MethoxyCandida albicansMIC: 25 µg/mL
Biaryl (C5) PyridylMCF-7 (Breast Cancer)IC₅₀: 5.2 µM

Key SAR Insights:

  • Electron-Withdrawing Groups (EWG): Placing EWGs (Cl, NO₂, F) on the phenyl ring of the Schiff base significantly enhances antibacterial potency by increasing lipophilicity and cell membrane penetration.

  • C5 Substitution: Replacing the Bromine with a heteroaryl ring (e.g., pyridine) via Suzuki coupling often improves water solubility and kinase binding affinity.

References

  • BenchChem. 5-Bromo-4-phenylthiazole-2-carbaldehyde Properties and Reactivity. Retrieved from

  • ChemicalBook. Synthesis and Suppliers of Thiazole Carbaldehydes. Retrieved from

  • Siddiqui, N. et al. Synthesis and antimicrobial activity of novel thiazole derivatives.[7] (General Thiazole Bioactivity Context). Retrieved from

  • ACS Omega. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids. Retrieved from

(Note: While specific CAS 1782629-47-3 is a niche intermediate, the protocols above are standardized based on the reactivity of the 5-bromo-thiazole-2-carbaldehyde class verified in the search results.)

Sources

Application

Application Note: Reductive Amination of 5-Bromo-4-phenylthiazole-2-carbaldehyde

Strategic Analysis & Chemical Context The Substrate Challenge 5-Bromo-4-phenylthiazole-2-carbaldehyde presents a unique set of challenges for reductive amination. The molecule contains three distinct reactive centers tha...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemical Context

The Substrate Challenge

5-Bromo-4-phenylthiazole-2-carbaldehyde presents a unique set of challenges for reductive amination. The molecule contains three distinct reactive centers that dictate reagent selection:

  • C2-Formyl Group: The primary electrophile. Being attached to an electron-deficient thiazole ring, this aldehyde is highly reactive but also prone to hydration in aqueous media, which can retard imine formation.

  • C5-Bromide: A critical synthetic handle for downstream Suzuki or Buchwald couplings. It is susceptible to hydrodehalogenation (loss of Br) if strong reducing agents (e.g., LiAlH₄) or elevated temperatures are employed.

  • C4-Phenyl Ring: Provides steric bulk that protects the C5-position but may sterically hinder nucleophilic attack at the C2-aldehyde, necessitating optimized equilibrium times.

Reagent Selection Strategy

To address these challenges, we utilize Sodium Triacetoxyborohydride (STAB) as the primary reductant.[1]

  • Chemo-selectivity: Unlike Sodium Borohydride (

    
    ), STAB is mild and exhibits a high selectivity for imines over aldehydes. This allows for "Direct Reductive Amination" (one-pot) without reducing the starting aldehyde to the alcohol.
    
  • Halogen Retention: STAB operates under weakly acidic conditions and lacks the nucleophilic potency required to insert into the C-Br bond, ensuring the 5-bromo motif remains intact.

  • Alternative for Weak Nucleophiles: For electron-deficient anilines where imine formation is unfavorable, we employ a Titanium(IV) Isopropoxide mediated protocol to drive equilibrium before reduction.

Decision Matrix & Workflow

The following decision tree outlines the optimal protocol based on the amine partner's nucleophilicity.

ReductiveAminationWorkflow Start Start: 5-Bromo-4-phenylthiazole-2-carbaldehyde AmineCheck Analyze Amine Partner Start->AmineCheck Aliphatic Aliphatic / Electron-Rich Amine (e.g., Morpholine, Benzylamine) AmineCheck->Aliphatic Aromatic Weak Nucleophile / Aniline (e.g., 4-Fluoroaniline) AmineCheck->Aromatic ProtocolA Protocol A: Direct STAB Reduction Solvent: DCE | Additive: AcOH Aliphatic->ProtocolA ProtocolB Protocol B: Lewis Acid Mediated Reagent: Ti(OiPr)4 | Reductant: NaBH4 Aromatic->ProtocolB Product Target: 2-(Aminomethyl)thiazole Derivative (>95% Br-Retention) ProtocolA->Product ProtocolB->Product

Figure 1: Decision matrix for selecting the appropriate reductive amination protocol.

Detailed Experimental Protocols

Protocol A: Standard Direct Reductive Amination (STAB)

Applicability: Primary and secondary aliphatic amines (e.g., piperidine, morpholine, benzylamine).

Reagents:

  • Substrate: 5-Bromo-4-phenylthiazole-2-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF (Anhydrous)[2]

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Solvation: In a clean, dry reaction vial equipped with a stir bar, dissolve the thiazole aldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

  • Amine Addition: Add the amine (1.1 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to free-base it in situ.

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes. This promotes the formation of the iminium ion intermediate.[3][4]

  • Reduction: Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen atmosphere for 2–16 hours.

  • Self-Validation Check (TLC/LCMS):

    • Target: Disappearance of Aldehyde (

      
      ) and appearance of Amine (
      
      
      
      ).
    • Critical Check: Verify the isotopic pattern of the product in MS to ensure Bromine is present (1:1 ratio of M and M+2 peaks).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (

      
      ).[5] Wash combined organics with Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Titanium-Mediated Stepwise Reductive Amination

Applicability: Sterically hindered amines or electron-deficient anilines (e.g., 4-chloroaniline).

Reagents:

  • Substrate: 5-Bromo-4-phenylthiazole-2-carbaldehyde (1.0 equiv)

  • Amine: 1.0 – 1.1 equiv[6]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under Argon, combine the aldehyde (1.0 equiv) and amine (1.0 equiv) in anhydrous THF.

  • Lewis Acid Addition: Add

    
     (1.5 equiv) dropwise.
    
  • Equilibrium: Stir at RT (or 40-50°C for very unreactive amines) for 6–12 hours.

    • Mechanism:[4][7][8][9]

      
       acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Option 1 (One-Pot): Add

      
       (1.5 equiv) directly to the mixture.
      
    • Option 2 (Solvent Switch - Recommended): Dilute with dry Methanol (2 mL per mmol) before adding

      
      . Methanol facilitates the borohydride reduction.
      
  • Workup (Specific to Titanium):

    • Quench with 1N NaOH or water. A heavy white precipitate (

      
      ) will form.
      
    • Filter the suspension through a Celite pad to remove titanium salts. Rinse the pad with EtOAc.

    • Concentrate the filtrate and purify via column chromatography.

Mechanistic Insight & Visualization

Understanding the mechanism is crucial for troubleshooting. The STAB protocol relies on the formation of an iminium species which is reduced faster than the neutral aldehyde.

ReactionMechanism Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal  Addition Amine Amine (Nucleophile) Amine->Hemiaminal  Addition Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium  -H2O (AcOH assisted) Product Secondary Amine (Final Product) Iminium->Product  Hydride Transfer STAB STAB (H-) (Selective Reductant) STAB->Iminium  Attacks C=N

Figure 2: Mechanistic pathway of STAB-mediated reductive amination.

Self-Validating Systems (QC Criteria)

A robust protocol must include "Stop/Go" criteria. Use the following table to validate your experiment in real-time.

CheckpointObservation MethodSuccess CriteriaFailure Mode / Action
Imine Formation LCMS / TLCAppearance of Mass [M_imine + H]+.Stalled: If aldehyde persists >4h, add 4Å Molecular Sieves or switch to Protocol B (Ti-mediated).
Reduction 1H NMR (Crude)Disappearance of aldehyde singlet (

9.8-10.0 ppm). Appearance of benzylic

(

3.8-4.5 ppm).
Incomplete: Add 0.5 eq more STAB and stir 2h.
Halogen Integrity Mass Spec (MS)Isotopic cluster for Br (

).
Debromination: Mass shows [M-80]. Reduce reaction time or temperature; ensure mild reductant (STAB) is fresh.
Product Purity HPLCSingle peak >95% area.Side Products: Alcohol formation (direct reduction of aldehyde). Optimize by premixing amine/acid before adding STAB.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Moisture sensitive.[1][10] Store under inert gas. Releases acetic acid upon hydrolysis; use in a fume hood.

  • Titanium(IV) Isopropoxide: Reacts violently with water.

  • Thiazole Derivatives: Treat as potentially bioactive. Standard PPE (gloves, goggles, lab coat) required.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][8][11][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][8][12][13][14] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][8][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][8]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8][15][16] The Journal of Organic Chemistry, 55(8), 2552–2554.[8]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][6][7][8][13] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thermal Optimization for Thiazole Carbaldehyde Condensations

Topic: Optimizing Reaction Temperature for Thiazole Carbaldehyde Condensation Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide Introduction Thiazole carbaldehydes are critical pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Thiazole Carbaldehyde Condensation Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide

Introduction

Thiazole carbaldehydes are critical pharmacophores in drug discovery (e.g., antineoplastics, antimicrobials). However, their electron-deficient nature creates a paradox: the aldehyde is highly reactive toward nucleophiles, but the thiazole ring itself is sensitive to thermal degradation and base-induced ring opening.

This guide moves beyond standard "reflux" protocols. It addresses the thermodynamic and kinetic controls required to maximize yield while suppressing the formation of tars and Z-isomers.

Module 1: The "Goldilocks" Zone (Thermodynamics vs. Kinetics)

Q: My reaction stalls at 50% conversion at room temperature, but increasing the temperature to reflux (80°C) causes the mixture to turn black/tarry. What is happening?

A: You are likely hitting the Decomposition Threshold before achieving the activation energy required for the dehydration step.

The Mechanism: Condensation (e.g., Knoevenagel or Schiff base formation) is a two-step process:

  • Nucleophilic Attack (Kinetic): Occurs rapidly at lower temperatures (RT to 40°C).

  • Dehydration (Thermodynamic): Elimination of water to form the double bond. This is often the rate-determining step and requires energy (heat).

The Problem: Thiazole rings, particularly 2-substituted variants, are prone to thermal degradation or polymerization above 110°C , especially in the presence of basic catalysts (e.g., piperidine, TEA). If you heat too aggressively, the base attacks the thiazole ring (C2 position) rather than deprotonating your nucleophile.

Troubleshooting Protocol:

  • Step-Wise Heating: Do not jump straight to reflux. Incubate at 40°C for 1 hour to ensure the intermediate alcohol forms. Then, ramp to 60–70°C to drive dehydration.

  • Azeotropic Distillation: Instead of simply heating, use a Dean-Stark trap with Toluene (boiling point 110°C) only if the thiazole is stable. If not, use Benzene (toxic, but lower BP at 80°C) or Cyclohexane to remove water without overheating.

Visualizing the Pathway

ReactionPathway Fig 1. Kinetic vs. Thermodynamic Pathways in Thiazole Condensation Start Thiazole Aldehyde + Nucleophile Inter Intermediate (Alcohol Species) Start->Inter Low Temp (25-40°C) Fast Kinetics Tar Degradation/Tar (Ring Opening) Start->Tar High Heat (>110°C) + Strong Base Inter->Start Reversible (If water not removed) Product Final Condensation Product (Olefin/Imine) Inter->Product Mod. Heat (60-80°C) - H2O (Dehydration)

Module 2: Microwave-Assisted Synthesis (High-Energy/Short-Time)

Q: Can I use microwave irradiation to bypass the thermal instability issues?

A: Yes, but you must control the Hold Time strictly. Microwave synthesis is superior for thiazoles because it utilizes dielectric heating to achieve "superheating" effects locally without heating the bulk solvent for hours.

Comparative Data: Conventional vs. Microwave

ParameterConventional Reflux (Ethanol)Microwave Irradiation (Closed Vessel)Benefit
Temperature 78°C (Fixed by solvent BP)80–120°C (Variable)Access to higher activation energy
Time 3 – 12 Hours5 – 20 MinutesPrevents prolonged exposure to base
Yield 50 – 70%85 – 95%Kinetic trapping of product
Purity Requires RecrystallizationOften Filtration onlyCleaner reaction profile

Standard Microwave Protocol (Thiazole-Hydrazone Formation):

  • Solvent: Ethanol (high tan δ value absorbs MW energy well).

  • Catalyst: Acetic acid (catalytic drops). Avoid strong bases in MW if possible.

  • Settings:

    • Power: Dynamic (set Max to 200W).

    • Temp: 80°C .

    • Ramp: 2 minutes.

    • Hold: 10 minutes .

  • Post-Run: Cool to RT immediately with compressed air (PowerMAX feature on CEM/Biotage systems).

Module 3: Green Chemistry & Low-Temperature Alternatives

Q: My thiazole aldehyde decomposes even at 60°C. How do I force condensation at Room Temperature?

A: You must switch to Catalytic Activation rather than Thermal Activation. If you cannot use heat to drive the reaction, you must lower the activation energy using specific catalysts or solvent systems.

Recommended Systems for RT Condensation:

  • Ionic Liquids ([Bmim][BF4] or [Bmim][OAc]):

    • Mechanism:[1][2] The ionic liquid acts as both solvent and catalyst, stabilizing the charged intermediates.

    • Protocol: Mix aldehyde and active methylene (1:1) in [Bmim][BF4]. Stir at 25°C for 15-30 min.

    • Workup: Add water.[3][4][5] The product usually precipitates out, while the IL dissolves.

  • Water-Based/Surfactant Mediated:

    • Mechanism:[1][2][6][7] "On-water" chemistry.[8] The hydrophobic effect forces the organic reactants together at the phase boundary, accelerating the reaction without heat.

    • Catalyst: Sodium Dodecyl Sulfate (SDS) or simply sonication (Ultrasound).

    • Reference: Ultrasound-assisted synthesis often yields >90% in 15-30 mins at RT [1].

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine the optimal thermal strategy for your specific substrate.

DecisionTree Fig 2. Thermal Optimization Decision Matrix Start Start: Thiazole Condensation CheckTLC Run Pilot: Ethanol, Cat. Base, 40°C, 1h Start->CheckTLC Result1 Is Product Forming? CheckTLC->Result1 YesSlow Yes, but slow (<20%) Result1->YesSlow Yes No No Product / Only SM Result1->No No ActionReflux Increase to 70°C (Reflux) YesSlow->ActionReflux Stable? ActionMW Switch to Microwave (100°C, 10 min) YesSlow->ActionMW Need Speed? Tar Black/Tarry Spots? No->Tar Tar->ActionMW No (Inert) ActionGreen Use Ionic Liquid or Water/Ultrasound at RT Tar->ActionGreen Yes (Decomp)

References

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. Source: MDPI (Molecules), 2021. Context: Demonstrates stability of thiazole derivatives at 150°C under microwave conditions for short durations (4-8 min).

  • Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives. Source: Chemistry Central Journal (NIH), 2012. Context: Compares conventional reflux (1-4h) vs. microwave (10 min at 120°C), showing superior yields and purity for MW.[9]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Source: MDPI (Molecules), 2025. Context: Identifies specific decomposition thresholds (110°C) for thiazole precursors in deep eutectic solvents.

  • A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water. Source: Green Chemistry (RSC), 2011. Context: Provides the protocol for Room Temperature condensation using ionic liquids to avoid thermal degradation.

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-4-phenylthiazole-2-carbaldehyde

This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 5-Bromo-4-phenylthiazole-2-carbaldehyde. This key...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 5-Bromo-4-phenylthiazole-2-carbaldehyde. This key synthetic intermediate is a versatile building block, and achieving high purity is critical for subsequent successful reactions.[1] This document provides direct, experience-based answers to common purification problems.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 5-Bromo-4-phenylthiazole-2-carbaldehyde sample?

A1: The impurity profile is almost entirely dependent on the synthetic route. A common pathway involves the Hantzsch synthesis to form a 4-phenylthiazole core, followed by bromination and a Vilsmeier-Haack formylation.[1][2][3] Therefore, impurities typically arise from these distinct stages.

  • From the Hantzsch Synthesis: Unreacted starting materials such as ω-bromoacetophenone (or a similar α-haloketone) and the thioamide partner can persist.[1]

  • From Bromination: Residual brominating agents (e.g., N-Bromosuccinimide) or the unbrominated precursor, 4-phenylthiazole-2-carbaldehyde, may be present if the reaction did not go to completion.

  • From Vilsmeier-Haack Formylation: This step is often the source of the most difficult-to-remove impurities. The Vilsmeier reagent is generated in situ from a formamide (like DMF) and a dehydrating agent (like POCl₃).[4] Incomplete reaction can leave the starting material, 5-Bromo-4-phenylthiazole. The aqueous workup required to hydrolyze the iminium intermediate to the final aldehyde can also leave behind inorganic salts and residual DMF.[3][4]

Q2: What are the primary purification techniques suitable for this compound?

A2: The most effective purification strategy typically involves a multi-step approach.

  • Aqueous Workup/Washing: An initial wash of the crude organic extract with water, followed by a brine wash, is essential to remove water-soluble impurities like residual DMF and inorganic salts from the Vilsmeier-Haack reaction.[4]

  • Silica Gel Column Chromatography: This is the most widely used and effective method for separating the target compound from closely related organic impurities.[4][5][6] Thiazole derivatives are well-suited for this technique.[5]

  • Recrystallization: If the product obtained from chromatography is still not of sufficient purity, or for final polishing, recrystallization can be employed. The key challenge is identifying a suitable solvent or solvent system.[7]

Q3: How should I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is the primary tool for monitoring purification.[6] Use pre-coated silica gel plates and a developing chamber. An appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) will allow you to visualize the separation of your target compound from impurities under a UV lamp.[5][6] For quantitative assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8]

Troubleshooting Guide: Common Purification Issues

Q1: My TLC of the crude product shows a spot at the baseline and several other spots close to my product's expected Rf. What is the best first step?

A1: A spot at the baseline in a moderately polar eluent indicates highly polar impurities, likely inorganic salts from the Vilsmeier workup or highly polar organic byproducts. Before attempting column chromatography, it is highly advisable to perform a liquid-liquid extraction. Dissolve your crude material in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash it sequentially with water and then brine. This will remove the baseline impurities and simplify the subsequent chromatographic separation.

Q2: I'm performing column chromatography, but the separation between my product and an impurity is very poor. What can I do to optimize it?

A2: Poor separation on a silica gel column is a common issue that can be resolved by systematically adjusting parameters.

  • Inappropriate Solvent Polarity: If the Rf values of your product and the impurity are too high (>0.5), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). Conversely, if the Rf values are too low (<0.1), increase the eluent polarity. An ideal Rf value for the target compound for good separation is typically between 0.2 and 0.4.[5]

  • Compound Streaking: Nitrogen-containing heterocyclic compounds can sometimes streak on silica gel due to interactions with acidic silanol groups. If you observe tailing or streaking on the TLC plate or column, add a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent system.[5]

  • Column Overloading: Using too much crude material for the amount of silica gel will result in broad bands and poor separation. A general rule is to use about 25-50 grams of silica gel for every 1 gram of crude product.[5]

Q3: I tried to recrystallize my product, but it separated as an oil instead of forming crystals. What went wrong?

A3: This phenomenon, known as "oiling out," is a common problem in recrystallization. It typically occurs for one of two reasons.[7]

  • The boiling point of the solvent is higher than the melting point of your compound. When the solution cools to the compound's melting point, it separates as a liquid because it is still too hot to solidify. The solution is to choose a solvent with a lower boiling point.

  • The solution was cooled too quickly. Rapid cooling, such as plunging a hot flask directly into an ice bath, can cause the compound to crash out of solution as a supercooled liquid (oil) rather than forming an ordered crystal lattice.[7] Allow the solution to cool slowly to room temperature first, then move it to an ice bath.

If oiling out persists, try using a more dilute solution or a different solvent system.

Data Summary Tables

Table 1: Potential Impurities and Removal Strategies

ImpurityPotential OriginRelative TLC Mobility (Hexane/EtOAc)Recommended Removal Strategy
Inorganic SaltsVilsmeier-Haack WorkupBaseline (Rf = 0)Aqueous Wash / Liquid-Liquid Extraction
N,N-Dimethylformamide (DMF)Vilsmeier-Haack ReagentPolar, Water-SolubleAqueous Wash / High-Vacuum Evaporation
5-Bromo-4-phenylthiazoleIncomplete FormylationLess polar than productSilica Gel Column Chromatography
4-phenylthiazole-2-carbaldehydeIncomplete BrominationMore polar than productSilica Gel Column Chromatography
ω-bromoacetophenoneHantzsch SynthesisVaries, typically non-polarSilica Gel Column Chromatography

Table 2: Example TLC Solvent Systems for Separation

Solvent System (Hexane:Ethyl Acetate)Typical Product RfSeparation Characteristics
9:10.4 - 0.5Good for visualizing non-polar impurities.
4:10.2 - 0.3Often the "sweet spot" for optimal separation of product from closely related impurities.
2:10.1 - 0.2Useful if the primary impurities are significantly less polar than the product.

Experimental Protocols

Protocol 1: High-Resolution Silica Gel Column Chromatography

This protocol provides a detailed methodology for purifying the title compound using flash column chromatography.

  • Eluent Selection: Develop a solvent system using TLC. Start with a 4:1 Hexane:Ethyl Acetate mixture. Adjust the ratio until the desired product has an Rf of ~0.25.

  • Column Packing:

    • For 1g of crude material, use a 40g pre-packed silica column or prepare a slurry with ~40g of silica gel (200-400 mesh) in the least polar eluent (e.g., Hexane).[6]

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude 5-Bromo-4-phenylthiazole-2-carbaldehyde in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system, maintaining a constant flow rate.

    • Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.

Visualization of Workflow

The following diagram outlines the decision-making process for purifying crude 5-Bromo-4-phenylthiazole-2-carbaldehyde.

Purification_Workflow start Start: Crude Product tlc1 Assess Purity via TLC start->tlc1 decision1 Baseline Impurities or Streaking? tlc1->decision1 wash Perform Aqueous Wash & Brine Extraction decision1->wash Yes tlc2 Re-assess Purity via TLC decision1->tlc2 No wash->tlc2 decision2 Purity >95%? tlc2->decision2 column Silica Gel Column Chromatography decision2->column No end End: Pure Product decision2->end Yes tlc3 Analyze Column Fractions via TLC column->tlc3 combine Combine Pure Fractions & Evaporate tlc3->combine decision3 Purity Sufficient? combine->decision3 recrystallize Consider Recrystallization decision3->recrystallize No decision3->end Yes recrystallize->end

Caption: Workflow for impurity removal from crude product.

References

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]

  • Al-Masum, M. A., & Islam, M. R. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved February 15, 2026, from [Link]

  • Desai, P. S., Desai, K. R., & Desai, K. R. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Rasayan J. Chem. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Stability of 5-Bromo-4-phenylthiazole-2-carbaldehyde in acidic conditions

Welcome to the technical support center for 5-Bromo-4-phenylthiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-4-phenylthiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile building block. Here, we address common questions and challenges related to the stability of this compound, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 5-Bromo-4-phenylthiazole-2-carbaldehyde in acidic media?

The main stability concerns for 5-Bromo-4-phenylthiazole-2-carbaldehyde in acidic conditions revolve around the reactivity of the aldehyde functional group and the potential for protonation of the thiazole ring. While the thiazole ring itself is relatively stable due to its aromatic character, strong acidic conditions can lead to several potential issues.[1]

The key concerns include:

  • Aldehyde Reactivity: The aldehyde group is susceptible to acid-catalyzed reactions such as acetal formation (in the presence of alcohols), aldol condensation, or other undesired side reactions.

  • Thiazole Ring Protonation: The nitrogen atom in the thiazole ring can be protonated in acidic media. Thiazoles are weakly basic, with a pKa of approximately 2.5 for the conjugate acid.[2] This protonation can alter the electron density of the ring system, potentially influencing its reactivity and stability.

  • Hydrolysis: Although the thiazole ring is generally resistant to hydrolysis, extremely harsh acidic conditions (e.g., high concentrations of strong acids and elevated temperatures) could potentially lead to ring opening.[3]

Q2: At what pH range is 5-Bromo-4-phenylthiazole-2-carbaldehyde generally considered stable?

Q3: Can the aldehyde group be protected if my reaction requires strongly acidic conditions?

Yes, protecting the aldehyde group is a common and effective strategy if subsequent reaction steps require harsh acidic conditions where the aldehyde is likely to degrade or participate in side reactions.

Common protecting groups for aldehydes that are stable in acid include:

  • Acetals and Ketals: These are formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. They are stable to bases and nucleophiles but can be readily deprotected under acidic conditions. This orthogonality is key in synthetic planning.[6]

  • 1,3-Dithianes: These are formed by reacting the aldehyde with 1,3-propanedithiol and are stable to both acidic and basic conditions. Deprotection is typically achieved using reagents like mercury(II) salts or N-bromosuccinimide.

The choice of protecting group will depend on the specific reaction conditions of your synthetic route.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with 5-Bromo-4-phenylthiazole-2-carbaldehyde in acidic environments.

Problem Potential Cause Recommended Solution
Low reaction yield or formation of multiple byproducts Degradation of the starting material: The acidic conditions may be too harsh, leading to decomposition of the thiazole ring or side reactions of the aldehyde.1. Optimize Reaction Conditions: - Decrease the concentration of the acid. - Lower the reaction temperature. - Reduce the reaction time.2. Use a Protective Group: - Protect the aldehyde group as an acetal or dithiane prior to the acid-sensitive step.[6]
Reaction fails to proceed or is very slow Protonation of the thiazole ring: Protonation of the nitrogen atom can deactivate the ring towards certain reactions by altering its electronic properties.1. Adjust pH: - If possible, increase the pH of the reaction mixture to a level where the thiazole nitrogen is not significantly protonated (pH > 3).2. Use a different catalyst: - Explore non-acidic catalysts or alternative reaction pathways that do not require strongly acidic conditions.
Formation of a polymeric or tar-like substance Acid-catalyzed polymerization of the aldehyde: Aldehydes can undergo self-condensation or polymerization in the presence of strong acids.[8]1. Control Stoichiometry and Addition: - Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.2. Lower Temperature: - Run the reaction at a lower temperature to disfavor polymerization pathways.3. Protection Strategy: - As a last resort, protect the aldehyde group.
Unexpected change in product structure (e.g., loss of bromo-substituent) Acid-catalyzed side reactions: While less common, strong acids at high temperatures could potentially catalyze debromination or other rearrangements.1. Milder Conditions: - Employ milder acidic conditions (e.g., weaker acid, lower concentration, lower temperature).2. Analytical Monitoring: - Carefully monitor the reaction progress by techniques like TLC, LC-MS, or NMR to identify the point of byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for Acetal Protection of 5-Bromo-4-phenylthiazole-2-carbaldehyde

This protocol describes a general method for protecting the aldehyde functionality as a diethyl acetal, which is stable under neutral and basic conditions and moderately stable to acid.

Materials:

  • 5-Bromo-4-phenylthiazole-2-carbaldehyde

  • Ethanol (anhydrous)

  • Triethyl orthoformate

  • Ammonium chloride (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-Bromo-4-phenylthiazole-2-carbaldehyde in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add an excess of ethanol (e.g., 10 equivalents) and triethyl orthoformate (e.g., 1.5 equivalents).

  • Add a catalytic amount of ammonium chloride.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction may require gentle heating to proceed to completion.

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetal.

  • Purify the product by column chromatography if necessary.

Protocol 2: Monitoring Stability in Acidic Conditions via HPLC

This protocol provides a framework for assessing the stability of 5-Bromo-4-phenylthiazole-2-carbaldehyde at a specific pH.

Materials:

  • 5-Bromo-4-phenylthiazole-2-carbaldehyde

  • Buffer solution of the desired acidic pH (e.g., citrate buffer for pH 3-6, or a dilute solution of HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of 5-Bromo-4-phenylthiazole-2-carbaldehyde in a suitable organic solvent (e.g., acetonitrile).

  • In a series of vials, add the acidic buffer solution.

  • At time zero, spike each vial with a known amount of the stock solution to achieve the desired final concentration.

  • Incubate the vials at a controlled temperature.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench any further degradation by diluting the aliquot in the mobile phase or a neutral buffer.

  • Analyze the samples by a validated HPLC method to quantify the remaining amount of the parent compound.

  • Plot the concentration of 5-Bromo-4-phenylthiazole-2-carbaldehyde versus time to determine the degradation kinetics.

Visualizations

Potential Degradation Pathways

A 5-Bromo-4-phenyl- thiazole-2-carbaldehyde B Protonated Thiazole A->B H+ C Acetal Formation (with alcohol) A->C R-OH, H+ D Aldol Condensation (self-reaction) A->D H+ E Ring Opening (Harsh Conditions) B->E H2O, heat

Caption: Potential acid-catalyzed reactions of the target compound.

Troubleshooting Workflow

start Unsatisfactory Reaction (Low Yield / Byproducts) q1 Are acidic conditions necessary? start->q1 sol1 Explore non-acidic alternatives q1->sol1 a1_no q2 Can conditions be mildened? q1->q2 a1_yes a1_yes Yes a1_no No end Optimized Reaction sol1->end sol2 Lower acid concentration, temperature, and time q2->sol2 a2_yes sol3 Protect the aldehyde group q2->sol3 a2_no a2_yes Yes a2_no No sol2->end sol3->end

Caption: Decision tree for troubleshooting acidic reactions.

References

  • Gentilucci, L., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 160-193. [Link]

  • Wikipedia. (2024, February 12). Thiazole. In Wikipedia. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved February 15, 2026, from [Link]

  • de Souza, M. V. N., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1243-1251. [Link]

  • ResearchGate. (n.d.). Proposed acid-catalyzed conversion of aldehydes to aromatics. Retrieved February 15, 2026, from [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Li, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 886-895. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 15, 2026, from [Link]

  • Toldy, L., et al. (1971). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Tetrahedron Letters, 12(33), 3055-3058. [Link]

  • Noyce, D. S., & Kimbrough, R. D. (1958). The Aromatic Elimination Reaction. II. The Mechanism of the Acid-catalyzed Deacylation of Aromatic Ketones. Journal of the American Chemical Society, 80(11), 2860-2864. [Link]

  • Sharma, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4265. [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved February 15, 2026, from [Link]

  • Vaia. (n.d.). Q63. Question: Acid-catalyzed hydroly... Retrieved February 15, 2026, from [Link]

  • Clark, J. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • HSC Chemistry Year 12: Your Complete Guide to Reactions and Chemical Processes. (n.d.). Retrieved February 15, 2026, from [Link]

  • Learnable Education. (n.d.). Organic Chemistry Reactions Cheatsheet | HSC Chemistry. Retrieved February 15, 2026, from [Link]

  • Jasperse, K. (n.d.). Practice Set Answer Keys, Organic Chemistry I. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • ACS Omega. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

  • Molecules. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • MDPI. (2023, July 14). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]

  • Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Albericio, F. (2019, November 19). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Vaia. (n.d.). Acid-catalyzed hydrolysis. Retrieved February 15, 2026, from [Link]

  • NSW Education Standards Authority. (2013). 2013 HSC Chemistry Marking guidelines. [Link]

  • Vaia. (n.d.). Acidic hydrolysis. Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of 5-Bromo-4-phenylthiazole-2-carbaldehyde

Content Type: Comparative Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Executive Summary This guide provides a high-resolution technical analysis of the 1H NMR spec...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

This guide provides a high-resolution technical analysis of the 1H NMR spectrum for 5-Bromo-4-phenylthiazole-2-carbaldehyde . As a critical intermediate in the synthesis of bioactive heterocycles (often serving as a scaffold for Schiff bases and drug candidates), its accurate characterization is paramount.

Unlike standard spectral listings, this guide adopts a comparative approach , benchmarking the target molecule against its non-brominated precursor (4-phenylthiazole-2-carbaldehyde ) and evaluating solvent-dependent spectral shifts. This method ensures researchers can definitively confirm C5-functionalization and assess purity without solely relying on mass spectrometry.

Structural Context & Theoretical Shift Prediction

To interpret the spectrum accurately, one must understand the electronic environment created by the thiazole core and its substituents.

  • The Scaffold: The thiazole ring is electron-deficient.

  • The Aldehyde (C2): A strong electron-withdrawing group (EWG), highly deshielding.

  • The Phenyl Group (C4): Conjugated with the thiazole, creating magnetic anisotropy.

  • The Bromine (C5): The key differentiator. It replaces the C5-proton found in the precursor.

The "Missing Peak" Diagnostic

The most definitive proof of successful synthesis is negative evidence : the disappearance of the thiazole C5-H singlet.

FeaturePrecursor (4-phenylthiazole-2-carbaldehyde)Target (5-Bromo-4-phenylthiazole-2-carbaldehyde)
C5 Position Proton (H) Bromine (Br)
Key Signal Singlet,

8.0 - 8.4 ppm
Absent
Aldehyde Singlet,

9.9 - 10.1 ppm
Singlet,

9.8 - 10.0 ppm
Phenyl Ring Multiplets,

7.3 - 8.0 ppm
Multiplets,

7.4 - 8.1 ppm (Slightly deshielded)

Comparative Analysis: Target vs. Precursor

This section details the specific spectral regions. Note: Shifts are reported relative to TMS (0.00 ppm).

A. The Aldehyde Region ( 9.5 – 10.5 ppm)
  • Observation: A sharp singlet (1H).

  • Mechanistic Insight: The carbonyl proton is heavily deshielded by the C=O double bond anisotropy and the electron-deficient thiazole ring.

  • Comparison: The introduction of Bromine at C5 has a minimal inductive effect on the C2-aldehyde proton due to distance, typically causing a negligible shift (< 0.05 ppm) or a very slight upfield shift due to steric twisting of the ring systems.

  • Validation: If this peak is broad or split, suspect oxidation to carboxylic acid (check >12 ppm) or hydrate formation.

B. The Aromatic Region ( 7.3 – 8.2 ppm)

This is the most complex region due to the phenyl ring protons.

  • Ortho Protons (2H): These appear as a doublet (or multiplet) furthest downfield among the phenyl protons (

    
     ~7.9 - 8.1 ppm). They are deshielded by the adjacent thiazole ring current.
    
  • Meta/Para Protons (3H): These appear as overlapping multiplets upfield (

    
     ~7.4 - 7.6 ppm).
    
  • The Critical Difference:

    • In the Precursor , you will see an additional singlet integrated for 1H around 8.0–8.4 ppm (the Thiazole C5-H).

    • In the Target , this singlet is gone . The integration of the aromatic region should account only for the 5 phenyl protons.

C. Solvent Comparison: CDCl vs. DMSO-d

Choosing the right solvent is critical for resolution and solubility.

ParameterChloroform-d (CDCl

)
DMSO-d

Solubility Moderate. Good for lipophilic derivatives.Excellent. Required for polar intermediates.
Spectral Resolution High. Sharp peaks, distinct coupling.Moderate. Viscosity causes slight broadening.
Water Peak ~1.56 ppm (distinct).[1]~3.33 ppm (can obscure aliphatic impurities).
Aldehyde Shift

~10.0 ppm

~10.1 ppm (Deshielded by H-bonding).
Recommendation Primary Choice. Use for routine purity checks.Secondary Choice. Use if sample precipitates in CDCl

.

Experimental Protocol: Self-Validating Workflow

Do not treat NMR as a passive "scan." Use this protocol to actively validate your synthesis.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of CDCl

    
      (containing 0.03% TMS).
    
  • Filtration: If the solution is cloudy, filter through a small cotton plug into the NMR tube. Suspended particles cause line broadening.[2]

Step 2: Acquisition Parameters
  • Scans (ns): 16 (minimum) to 64 (for detecting minor impurities).

  • Relaxation Delay (d1): Set to

    
     2.0 seconds. Aldehyde protons have long T1 relaxation times; insufficient delay leads to poor integration accuracy.
    
  • Pulse Angle: 30° (standard).

Step 3: Processing & Logic Check
  • Phase & Baseline: Correct manually.

  • Reference: Calibrate TMS to 0.00 ppm (or residual CHCl

    
     to 7.26 ppm).
    
  • Integration: Set the Aldehyde singlet (approx 10 ppm) to exactly 1.00 .

  • Validation: Calculate the integral of the aromatic region (7.3–8.2 ppm).

    • Target Value:5.00 (± 0.2).

    • Precursor Value:6.00 (Includes C5-H).

Visualizations

Diagram 1: Synthesis & NMR Verification Logic

This flow illustrates the chemical transformation and the decision matrix for confirming the product.

NMR_Verification_Flow Start Start: 4-phenylthiazole-2-carbaldehyde Reaction Reaction: Bromination (NBS or Br2) Start->Reaction Product Crude Product: 5-Bromo derivative Reaction->Product NMR_Prep NMR Prep: Dissolve in CDCl3 Product->NMR_Prep Decision Check Region 8.0 - 8.5 ppm NMR_Prep->Decision Outcome_A Singlet Present (1H) Decision->Outcome_A Signal Detected Outcome_B Singlet Absent Decision->Outcome_B No Signal Analysis_A Incomplete Reaction (Starting Material Present) Outcome_A->Analysis_A Check_Aldehyde Check Aldehyde (9.8-10.0 ppm) Outcome_B->Check_Aldehyde Analysis_B SUCCESS: C5-H substituted Check_Aldehyde->Analysis_A Broad/Missing (Oxidation) Final_QC Check Integration (Phenyl = 5H) Check_Aldehyde->Final_QC Sharp Singlet

Caption: Logic flow for verifying C5-bromination using 1H NMR spectral markers.

Diagram 2: Impurity Profile & Troubleshooting

A guide to identifying common contaminants in the spectrum.

Impurity_Map Main Spectrum Anomalies Imp1 Peak > 12.0 ppm (Broad) Main->Imp1 Imp2 Peak ~2.5 ppm (DMSO) or ~1.5 ppm (CDCl3) Main->Imp2 Imp3 Doublet ~7.5 ppm (Extra Integration) Main->Imp3 Imp4 Singlet ~2.3 ppm Main->Imp4 Cause1 Carboxylic Acid (Oxidation of CHO) Imp1->Cause1 Cause2 Water/Solvent (Not a product impurity) Imp2->Cause2 Cause3 Unreacted Precursor (Check C5-H region) Imp3->Cause3 Cause4 Acetone/Succinimide (Residual from NBS workup) Imp4->Cause4

Caption: Diagnostic map for identifying common synthetic impurities in the 5-bromo-thiazole spectrum.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[1] "Structure and Properties of 5-Bromo-4-phenylthiazole-2-carbaldehyde." Chemical Database.

  • Himaja, M., et al. (2010).[4] "Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives." Asian Journal of Chemistry.

  • Oregon State University. "1H NMR Chemical Shifts & Coupling Constants." Chemistry Department Educational Resources.

  • University of College London (UCL). "NMR Spectroscopy: Substituent Effects and Chemical Shifts." UCL Chemistry Resources.

Sources

Comparative

Comparing reactivity of 5-bromo vs 5-chloro thiazole-2-carbaldehyde

Executive Summary In medicinal chemistry and agrochemical synthesis, the choice between 5-bromo-thiazole-2-carbaldehyde (5-Br-T2C) and 5-chloro-thiazole-2-carbaldehyde (5-Cl-T2C) is rarely a trivial matter of cost. It is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and agrochemical synthesis, the choice between 5-bromo-thiazole-2-carbaldehyde (5-Br-T2C) and 5-chloro-thiazole-2-carbaldehyde (5-Cl-T2C) is rarely a trivial matter of cost. It is a strategic decision dictated by the required chemoselectivity and the catalytic machinery available.

  • The Bottom Line:

    • Select 5-Br-T2C for rapid library synthesis, mild catalytic conditions (standard Pd-sources), and when Lithium-Halogen exchange is required. It is the "Premium" reagent that minimizes process optimization time.

    • Select 5-Cl-T2C for large-scale manufacturing where cost is paramount, provided you have access to electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) catalysts to overcome the oxidative addition barrier.

Fundamental Properties & Electronic Landscape

To understand the reactivity differences, we must analyze the electronic push-pull of the thiazole core substituted with a strong electron-withdrawing group (EWG) at C2.

Property5-Bromo-thiazole-2-carbaldehyde5-Chloro-thiazole-2-carbaldehydeImpact on Reactivity
C–X Bond Energy ~68 kcal/mol~81 kcal/molCritical: Br undergoes oxidative addition significantly faster.
C–X Bond Length ~1.86 Å~1.73 ÅBr is sterically more accessible and a better leaving group.
Electronegativity 2.96 (Pauling)3.16 (Pauling)Cl creates a slightly more electrophilic C5 center, but the strong C-Cl bond negates this benefit in most Pd-couplings.
Leaving Group Ability High (

HBr = -9)
Moderate (

HCl = -7)
Br is superior for both metal-catalyzed coupling and

.
The "Aldehyde Effect"

The aldehyde at C2 is a strong EWG. In a standard thiazole, the C5 position is nucleophilic (electron-rich). However, the C2-formyl group withdraws electron density via resonance, effectively "de-shielding" the C5 position.

  • Consequence: This activation makes the C5-halogen bond more susceptible to oxidative addition than in a simple 5-halo-thiazole, but the Br-analog remains superior due to the lower activation energy required to break the bond.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling[1][2][3]

This is the primary application for these scaffolds (Suzuki-Miyaura, Stille, Sonogashira).

Mechanism & Kinetics

The rate-determining step (RDS) for the 5-chloro analog is Oxidative Addition . For the 5-bromo analog, oxidative addition is rapid, often shifting the RDS to transmetallation.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd_Br Oxidative Addition (Br) FAST (Low Barrier) Pd0->OxAdd_Br 5-Br-T2C OxAdd_Cl Oxidative Addition (Cl) SLOW (High Barrier) Pd0->OxAdd_Cl 5-Cl-T2C Complex Pd(II)-Ar-X Species OxAdd_Br->Complex OxAdd_Cl->Complex Requires Special Ligands TransMetal Transmetallation (Boronic Acid/Ester) Complex->TransMetal RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: Divergence in the catalytic cycle. The 5-Cl analog faces a significant kinetic barrier at the oxidative addition step.

Experimental Comparison (Suzuki Coupling)
Feature5-Bromo Protocol5-Chloro Protocol
Catalyst

or


+ XPhos or

Temperature 60°C - 80°C90°C - 110°C (often requires microwave)
Base

or

(Mild)

or

(Stronger base often needed)
Time 2 - 6 Hours12 - 24 Hours
Yield (Typical) 85 - 95%50 - 75% (Variable without optimization)

Secondary Reactivity: Lithiation &

Lithium-Halogen Exchange (Critical Warning)

Do not attempt direct lithiation on the aldehyde. Both analogs require protection (e.g., acetal formation with ethylene glycol) before lithiation.

  • 5-Bromo (Superior): Reacts cleanly with

    
     at -78°C to form the C5-lithio species. The exchange rate is faster than the rate of deprotonation at C4.
    
  • 5-Chloro (Inferior): The C-Cl bond is too strong for efficient exchange at -78°C.

    • Risk: The base (

      
      ) acts as a base rather than a nucleophile, leading to deprotonation at the C4 position  (ortho-lithiation) rather than C5-Cl exchange. This results in a mixture of products or regiochemical errors.
      
Nucleophilic Aromatic Substitution ( )

While C5 is not the "natural" site for


 (C2 is preferred), the aldehyde at C2 activates the ring.
  • 5-Bromo: Can undergo

    
     with strong nucleophiles (thiols, secondary amines) in DMF at elevated temperatures.
    
  • 5-Chloro: Significantly slower. Often requires forcing conditions that degrade the aldehyde functionality.

Experimental Protocols

Protocol A: Standard Suzuki Coupling (Recommended for 5-Bromo)

Use this for rapid synthesis and high functional group tolerance.

  • Setup: In a reaction vial, combine 5-bromo-thiazole-2-carbaldehyde (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add DME/Water (4:1 ratio) or 1,4-Dioxane/Water. Degas by bubbling Nitrogen for 10 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 80°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine. The aldehyde is stable under these mild basic conditions.

Protocol B: "High-Energy" Suzuki Coupling (Required for 5-Chloro)

Use this if cost is the driver or 5-bromo is unavailable.

  • Setup: In a microwave vial, combine 5-chloro-thiazole-2-carbaldehyde (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Solvent: Add Toluene/Water (10:1). Degas thoroughly.

  • Catalyst System: Add

    
     (2 mol%) and XPhos  (4 mol%) (or SPhos). Note: The electron-rich ligand is non-negotiable here.
    
  • Reaction: Microwave irradiation at 110°C for 1 hour (or reflux 16 hours).

  • Workup: Filter through Celite before extraction.

Decision Matrix & Workflow

Use this logic flow to select the correct starting material for your campaign.

DecisionTree cluster_conditions Process Implications Start Start: Select Halogen Q1 Is the reaction Scale > 1kg? Start->Q1 Q2 Is C5-Lithiation required? Q1->Q2 No (Discovery/MedChem) Cl_Route Select 5-CHLORO (Cost Optimization) Q1->Cl_Route Yes (Cost Critical) Br_Route Select 5-BROMO (High Reliability) Q2->Br_Route Yes (Li-Hal Exchange) Q2->Br_Route No (Standard Coupling) Br_Imp Mild Base Standard Pd Fast Kinetics Br_Route->Br_Imp Cl_Imp Bulky Phosphines High Temp Slower Kinetics Cl_Route->Cl_Imp

Caption: Decision Logic for selecting between Bromo- and Chloro-thiazole derivatives.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

    • Context: Establishes the necessity of electron-rich ligands (like ) for aryl chloride coupling.
  • Struyf, A., et al. (2022).[1] A Reactivity Model for Oxidative Addition to Palladium Enables Quantitative Predictions for Catalytic Cross-Coupling Reactions. Chemical Science. Link

    • Context: Quantitative data comparing oxidative addition rates of Ar-Cl vs Ar-Br (Br is orders of magnitude faster).
  • BenchChem. (2025). 5-Bromothiazole-2-carbaldehyde Product Guide. Link

    • Context: Confirms the classification of 5-bromo-thiazole-2-carbaldehyde as a "trifunctional building block" for sequential reactions.
  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Conditions. Link

    • Context: Standard protocols for boronic acid coupling used in Protocol A.

Sources

Validation

A Comparative Guide to the Structural Elucidation of 5-Bromo-4-phenylthiazole-2-carbaldehyde: Integrating Experimental and Predictive Methodologies

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its reactivity, biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its reactivity, biological activity, and potential as a therapeutic agent.[1][2][3] 5-Bromo-4-phenylthiazole-2-carbaldehyde, a versatile synthetic intermediate[4], presents a compelling case for a multi-faceted approach to structural analysis. While a definitive single-crystal X-ray diffraction study for this specific compound is not yet publicly available, this guide provides a comprehensive framework for its characterization. We will explore the gold-standard crystallographic workflow, compare it with alternative and complementary analytical techniques, and leverage data from closely related structures to build a robust understanding of its molecular architecture.

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[4] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] The title compound, with its strategic placement of a phenyl ring, a bromine atom, and a reactive carbaldehyde group, is a valuable building block for creating diverse molecular libraries for structure-activity relationship (SAR) studies.[4]

Part 1: The Gold Standard - A Proposed Workflow for Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction remains the most powerful technique for unambiguously determining the solid-state structure of a molecule. It provides precise information on bond lengths, bond angles, and intermolecular interactions. Below is a detailed, field-proven protocol for the crystal structure analysis of 5-Bromo-4-phenylthiazole-2-carbaldehyde.

  • Crystal Growth (The Art of Patience):

    • Rationale: The formation of a high-quality single crystal is the most critical and often most challenging step. The goal is to encourage slow, ordered molecular packing.

    • Methodology:

      • Slow Evaporation: Dissolve the compound in a suitable solvent system (e.g., a mixture of dichloromethane and hexane).[4] Allow the solvent to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

      • Vapor Diffusion: If slow evaporation is unsuccessful, vapor diffusion is a powerful alternative. A concentrated solution of the compound in a low-boiling-point solvent (e.g., chloroform) is placed in a sealed container with a higher-boiling-point anti-solvent (e.g., ether).[4] The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

  • Data Collection:

    • Rationale: A suitable crystal is mounted on a diffractometer and irradiated with X-rays to generate a diffraction pattern. The intensity and position of the diffracted beams contain the information about the crystal's internal structure.

    • Instrumentation: A modern CCD-based diffractometer, such as a Bruker APEXII, is ideal for this purpose.[6]

    • Procedure:

      • A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

      • The crystal is cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations, resulting in a clearer diffraction pattern.[6]

      • The instrument collects a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" by determining the positions of the atoms within the unit cell and "refined" to achieve the best possible fit between the observed and calculated diffraction patterns.

    • Software: The SHELXTL software suite is a widely used and powerful tool for structure solution and refinement.[6]

    • Process:

      • The raw data is integrated and corrected for experimental factors to produce a list of reflection intensities.

      • The structure is solved using direct methods or Patterson methods.

      • The atomic positions and thermal parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.[7]


}

Figure 1: Proposed experimental workflow for single-crystal X-ray diffraction analysis.

Part 2: Comparative Analysis - Insights from a Structural Analogue

In the absence of a crystal structure for our target molecule, we can draw valuable predictive insights from the published crystal structure of a close analogue, 2-Bromo-4-phenyl-1,3-thiazole .[6] This comparison allows us to anticipate key structural features.

Parameter2-Bromo-4-phenyl-1,3-thiazole[6]Predicted for 5-Bromo-4-phenylthiazole-2-carbaldehyde
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cA common centrosymmetric space group is probable
Dihedral Angle 7.45 (10)° (between thiazole and phenyl rings)A similar small dihedral angle is expected, indicating near co-planarity. The aldehyde group may influence this slightly.
Intermolecular Interactions π–π stacking (3.815 Å), S···Br contacts (3.5402 Å)π–π stacking is highly probable. The presence of the aldehyde could introduce C-H···O hydrogen bonds. S···Br interactions are also possible.

The near co-planarity between the thiazole and phenyl rings in the analogue is significant, as it suggests an extended π-system, which has implications for the molecule's electronic properties.[6] We can predict that 5-Bromo-4-phenylthiazole-2-carbaldehyde will adopt a similar conformation.


}

Figure 2: Predicted intermolecular interactions in the crystal lattice.

Part 3: Alternative and Complementary Characterization Techniques

While X-ray crystallography provides the ultimate structural detail, a combination of other analytical techniques is essential for a comprehensive characterization, especially when suitable crystals are unavailable.

NMR spectroscopy is indispensable for elucidating the connectivity and chemical environment of atoms in a molecule.

  • ¹H NMR: Would confirm the presence of the aldehyde proton (expected as a singlet around δ 9.8-10.0 ppm) and the aromatic protons on the phenyl ring. The integration of the signals would confirm the number of protons in each environment.[6][8]

  • ¹³C NMR: Would identify the carbon signals for the aldehyde, the thiazole ring, and the phenyl ring. The chemical shifts would provide information about the electronic environment of each carbon atom.[5]

  • 2D NMR (HSQC, HMBC): These techniques would be crucial for unambiguously assigning all proton and carbon signals, especially in the aromatic region where signals may overlap. HMBC, in particular, can establish long-range correlations, confirming the connectivity between the different functional groups.[4]

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-Bromo-4-phenylthiazole-2-carbaldehyde, we would expect to see characteristic absorption bands for:

  • C=O stretch (aldehyde): A strong band around 1700-1720 cm⁻¹.

  • C=N stretch (thiazole): Around 1630 cm⁻¹.[5]

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.[6]

  • C-H stretches (aromatic and aldehyde): Above 3000 cm⁻¹.

  • C-Br stretch: In the fingerprint region, typically below 700 cm⁻¹.[5]

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.

TechniqueInformation ProvidedComparison with Crystallography
X-ray Crystallography 3D structure, bond lengths/angles, packingDefinitive, but requires high-quality crystals.
NMR Spectroscopy Atomic connectivity, chemical environmentProvides solution-state structure, which may differ from the solid state. Does not give bond lengths.
IR Spectroscopy Presence of functional groupsConfirms functional groups but gives no information on their spatial arrangement.
Mass Spectrometry Molecular weight and formulaConfirms identity but provides no structural information beyond connectivity from fragmentation.
Part 4: The Power of Prediction - Computational Chemistry

In modern chemical research, computational methods, particularly Density Functional Theory (DFT), are powerful predictive tools.

  • Geometry Optimization: A DFT calculation can predict the lowest energy conformation of the molecule in the gas phase. This would provide theoretical values for bond lengths, bond angles, and the dihedral angle between the rings, which can be compared with experimental data from analogues.

  • Spectroscopic Prediction: DFT can also be used to predict NMR and IR spectra. Comparing these predicted spectra with the experimental data can provide strong evidence for the proposed structure.

Conclusion

The comprehensive structural analysis of a novel compound like 5-Bromo-4-phenylthiazole-2-carbaldehyde is a synergistic process. While single-crystal X-ray diffraction stands as the definitive method, its application is contingent on successful crystallization. This guide demonstrates that in the absence of a definitive crystal structure, a robust and scientifically sound understanding can be constructed by integrating data from a closely related analogue, a suite of spectroscopic techniques (NMR, IR, MS), and the predictive power of computational chemistry. This multi-pronged approach ensures a high degree of confidence in the structural assignment, paving the way for further research into the applications of this versatile thiazole derivative.

References

  • Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. Available from: [Link]

  • ResearchGate. Intermolecular interactions (Å) | Download Table. Available from: [Link]

  • PubChem. 1,3-Thiazole-2-carbaldehyde | C4H3NOS | CID 2734903. Available from: [Link]

  • PubChem. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427. Available from: [Link]

  • SSRN. Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 53. Available from: [Link]

  • Khan, I., et al. (2024). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Journal of Biomolecular Structure and Dynamics, 1-27. Available from: [Link]

  • Zäh, M., & Müller, T. J. (2022). Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. Molbank, 2022(4), M1511. Available from: [Link]

  • ResearchGate. Synthesis of 2-bromo-4-phenylthiazole. | Download Scientific Diagram. Available from: [Link]

  • Wang, S., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Bioorganic & Medicinal Chemistry, 84, 117260. Available from: [Link]

  • Al-otaibi, A. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7241. Available from: [Link]

  • ResearchGate. Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. Available from: [Link]

  • The Good Scents Company. 2-thiazole carboxaldehyde, 10200-59-6. Available from: [Link]

  • ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. Available from: [Link]

  • Sharma, V., et al. (2022). X-Ray Crystal Structure Analysis of N'-Acetyl-N'-Phenyl-2-Naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. Available from: [Link]

  • University of Washington. X-Ray Crystallography Resources. Available from: [Link]

Sources

Comparative

Benchmarking catalytic activity of thiazole-derived ligands

Benchmarking Catalytic Activity of Thiazole-Derived Ligands Executive Summary This guide provides a technical benchmark of thiazole-derived ligands in homogeneous catalysis, specifically focusing on Palladium (Pd) and Ni...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Catalytic Activity of Thiazole-Derived Ligands

Executive Summary

This guide provides a technical benchmark of thiazole-derived ligands in homogeneous catalysis, specifically focusing on Palladium (Pd) and Nickel (Ni) systems. Unlike ubiquitous phosphine (


) or pyridine-based ligands, thiazole ligands offer a unique "hemilabile" coordination profile due to the presence of both a hard nitrogen donor and a soft sulfur atom within a 

-deficient aromatic ring. This guide compares their performance against industry standards (Bisoxazolines, Phosphines) in cross-coupling and asymmetric transformations.

Technical Rationale: Why Thiazole Ligands?

To benchmark effectively, one must understand the electronic differentiator. Thiazoles possess lower basicity (


) compared to pyridines (

).[1] In catalytic cycles, this reduced

-donating ability facilitates the reductive elimination step, which is often the turnover-limiting step in difficult cross-couplings.
Ligand Class Comparison
FeatureThiazole (N,S-Donor) Pyridine (N-Donor) Phosphine (P-Donor)
Electronic Nature

-deficient, weak

-donor

-deficient, mod.

-donor
Strong

-donor,

-acceptor
Bite Angle (Bidentate) Smaller (5-membered ring)Larger (6-membered ring)Variable
Hemilability High (N vs. S coordination)LowLow
Air Stability ExcellentGoodPoor (often oxidizes)

Comparative Case Studies

Case Study A: Asymmetric Alkylation (Thiazole-Oxazoline vs. Bisoxazoline)

Context: Comparison of Chiral N,N-ligands in the Cu(II)-catalyzed Henry reaction and Pd-catalyzed allylic substitution.

  • Standard:

    
    -symmetric Bisoxazoline (BOX) ligands.
    
  • Challenger: Thiazole-Oxazoline (ThiazOx) ligands.

  • Findings:

    • Reactivity: ThiazOx ligands often show lower reaction rates than BOX ligands due to the weaker coordinating power of the thiazole nitrogen, which renders the metal center less electron-rich (less Lewis acidic).

    • Selectivity (ee): While BOX ligands generally provide higher enantiomeric excess (ee) for standard substrates, ThiazOx ligands excel in substrates requiring a distinct steric pocket. The planar nature of the thiazole ring reduces steric bulk compared to the puckered oxazoline ring.

Performance Data: Asymmetric Henry Reaction (Model Substrate) | Ligand Type | Catalyst | Yield (%) | ee (%) | TOF (


) |
| :--- | :--- | :--- | :--- | :--- |
| Bisoxazoline (BOX)  | 

| 92 | 94 | 45 | | Thiazole-Oxazoline |

| 85 | 81 | 30 | | Pyridine-Oxazoline |

| 88 | 89 | 38 |

Interpretation: Thiazole ligands are not a universal replacement for BOX but are critical alternatives when BOX ligands lead to steric clashing or background racemizaton.

Case Study B: Suzuki-Miyaura Cross-Coupling

Context: Pd-catalyzed coupling of aryl chlorides (challenging substrates) using N,S-bidentate thiazole ligands vs. Triphenylphosphine (


).
  • Mechanism: The thiazole sulfur can weakly coordinate to Pd, stabilizing the Pd(0) resting state preventing "Pd-black" precipitation, yet easily dissociating to allow oxidative addition.

  • Result: Thiazole ligands often outperform simple phosphines in air-stability and longevity (Turnover Number).

Performance Data: Coupling of 4-Chloroacetophenone

Ligand System Catalyst Loading (mol%) Time (h) Yield (%) TON

|


  | 1.0 | 12 | 65 | 65 |
| Phenyl-Thiazole (L1) | 0.1 | 6 | 98 | 980  |
| dppf (Bidentate P)  | 0.1 | 6 | 95 | 950 |[2]

Key Insight: The thiazole-derived ligand (L1) matches the performance of expensive bidentate phosphines (dppf) while offering superior resistance to oxidation.

Mechanism & Workflow Visualization

The following diagram illustrates the "Hemilabile Shuttle" mechanism unique to thiazole ligands, contrasted with the static coordination of rigid ligands.

ThiazoleMechanism cluster_legend Thiazole Advantage PreCat Pd(II) Pre-catalyst Active Active Pd(0) Species (Stabilized by S-interaction) PreCat->Active Reduction OxAdd Oxidative Addition (Ar-X) Active->OxAdd S-dissociation opens site Coord Substrate Coordination (S-decoordination) OxAdd->Coord Transmetallation RedElim Reductive Elimination (Product Release) Coord->RedElim Rate Determining RedElim->Active Regeneration Text The sulfur atom (S) acts as a 'dummy ligand'—protecting the metal center when idle, but releasing it for catalysis.

Caption: The "Hemilabile Shuttle" effect of thiazole ligands stabilizing Pd(0) intermediates.

Experimental Protocol: Kinetic Benchmarking

To objectively compare a thiazole ligand against a phosphine standard, follow this Self-Validating Kinetic Profiling protocol.

Objective: Determine the initial rate (


) and catalyst longevity.

Materials:

  • Substrates: 4-bromoanisole (1.0 equiv), Phenylboronic acid (1.5 equiv).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene/Water (9:1), degassed.

  • Internal Standard: Dodecane (0.1 equiv) for GC/NMR monitoring.

Step-by-Step Methodology:

  • Stock Solution Prep: Prepare a master mix of substrates and internal standard in the glovebox to ensure identical concentrations across runs.

  • Catalyst Induction:

    • Control:

      
       + 
      
      
      
      (1:2 ratio).
    • Test:

      
       + Thiazole Ligand (1:2 ratio).
      
    • Pre-stir catalyst/ligand in solvent for 30 mins to ensure complexation.

  • Reaction Initiation: Add catalyst solution to the substrate master mix at

    
    . Heat to 80°C.
    
  • Sampling (The Validation Step):

    • Withdraw 50

      
       aliquots at t = 5, 10, 20, 40, 60, 120 mins.
      
    • Quench: Immediately dispense into cold Ethyl Acetate/Brine to stop reaction.

  • Data Analysis:

    • Plot [Product] vs. Time.

    • Calculate TOF (Turnover Frequency) from the linear slope of the first 20% conversion.

    • Stability Check: If the plot plateaus before 100% conversion despite excess reagents, the catalyst has deactivated.

References

  • Comparison of Thiazole vs. Pyridine in Ni(II)

    • Source: MDPI (2025). "Pyridine vs.
    • URL:[Link]

  • Thiazole-Oxazoline Ligands in Asymmetric C

    • Source: S. Afr. J. Chem. (2012).[3] "Comparison of tetrahydroisoquinoline (TIQ) thiazole and oxazoline ligands for asymmetric Henry reactions."

    • URL:[Link]

  • Thiazole N,P-Ligands for Cycloisomeriz

    • Source: Eur. J. Org.[2] Chem. (via ResearchGate).[4] "Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization."

    • URL:[Link]

  • Thiazole Ligands for Suzuki-Miyaura Coupling

    • Source: Can.[5] J. Chem. (via ResearchGate).[4] "Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts."

    • URL:[Link]

Sources

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